molecular formula C18H21FN4O2S B11006539 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide

5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide

Cat. No.: B11006539
M. Wt: 376.5 g/mol
InChI Key: HFBFALASRKDYOX-UHFFFAOYSA-N
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Description

5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a thiazole ring, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.

    Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from 2-aminothiazole.

    Coupling Reaction: The piperazine intermediate is then coupled with the thiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the amidation reaction where the coupled product is reacted with a pentanoyl chloride derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the pentanamide chain.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions on the fluorophenyl group can yield various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is of significant interest in medicinal chemistry for its potential therapeutic properties. It is investigated for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The thiazole ring is known for its bioactive properties, contributing to the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity, while the piperazine and thiazole rings contribute to its overall bioactivity and pharmacokinetic profile.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C18H21FN4O2S

Molecular Weight

376.5 g/mol

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide

InChI

InChI=1S/C18H21FN4O2S/c19-14-4-6-15(7-5-14)22-9-11-23(12-10-22)17(25)3-1-2-16(24)21-18-20-8-13-26-18/h4-8,13H,1-3,9-12H2,(H,20,21,24)

InChI Key

HFBFALASRKDYOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)NC3=NC=CS3

Origin of Product

United States

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